
1,3,5-Triisopropylbenzene
Overview
Description
1,3,5-Triisopropylbenzene is an organic compound with the chemical formula C15H24 . It is a clear, high-boiling, odorless liquid that is relatively stable and immiscible with water . This compound is used in various industrial applications, including as a solvent and in the synthesis of other chemicals .
Preparation Methods
1,3,5-Triisopropylbenzene can be synthesized through the alkylation of benzene or cumene with propylene in the presence of a catalyst. One common method involves using a beta zeolite catalyst to facilitate the reaction . The process typically involves two steps:
Alkylation of Benzene or Cumene: Benzene or cumene reacts with propylene in an alkylation reactor to form mixed diisopropylbenzene.
Further Alkylation: The mixed diisopropylbenzene undergoes further alkylation with propylene to produce this compound.
Chemical Reactions Analysis
Formation of Trihydroperoxides
TIPB undergoes autoxidation with oxygen or oxygen-containing gases in alkaline conditions to form 1,3,5-triisopropylbenzene trihydroperoxide (THPO). Key parameters include:
Parameter | Condition | Yield (%) | Source |
---|---|---|---|
Temperature | 60–120°C | ≥20 | |
pH | 8–11 | — | |
Reaction Time | 35–75 hours | — | |
Alkali Solution | 0.1–3× organic layer weight | — |
Mechanism :
-
Initial oxidation produces hydroperoxide intermediates (THPO carbinols).
-
Subsequent treatment with hydrogen peroxide converts carbinols to THPO .
Applications : THPO serves as a precursor for high-efficiency oxidizing agents in organic synthesis .
Electrophilic Aromatic Substitution
The isopropyl groups activate the benzene ring toward electrophilic substitution. Example reactions include:
Bromination
TIPB reacts with bromine under controlled conditions to form mono- or polybrominated derivatives. Steric hindrance directs substitution to less hindered positions.
Friedel-Crafts Alkylation
TIPB acts as a solvent and stabilizer in Friedel-Crafts reactions, facilitating alkylation of aromatic substrates while resisting self-alkylation due to steric bulk .
Inverse Vulcanization with Elemental Sulfur
TIPB reacts with molten sulfur (S₈) via radical-mediated crosslinking to form sulfur-rich polymers:
Parameter | Condition | Outcome | Source |
---|---|---|---|
Temperature | 160–180°C | Polymer formation | |
Reaction Time | 2–4 hours | Self-healing materials |
Mechanism :
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S₈ Ring Opening : Thermal cleavage generates sulfur radicals (S- ).
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Radical Transfer : S- abstracts hydrogen from TIPB’s isopropyl groups, forming carbon-centered radicals.
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Crosslinking : Radical coupling between sulfur and carbon radicals yields stable polymers .
Applications : These polymers exhibit potential in energy storage and environmental remediation due to their high sulfur content (>50%) .
Comparative Reactivity
TIPB’s reactivity contrasts with analogous trialkylbenzenes:
Compound | Reactivity Profile | Key Difference |
---|---|---|
Mesitylene (1,3,5-Trimethylbenzene) | More reactive in electrophilic substitution | Lower steric hindrance |
1,3,5-Tri-tert-butylbenzene | Less reactive due to extreme steric bulk | Reduced accessibility |
Scientific Research Applications
Scientific Research Applications
- Fuel and Fuel Additives
- Lubricants and Additives
- Synthesis of Mesoporous Silica
- Inverse Vulcanization
- Production of Hydroperoxides
Data Table: Applications Overview
Case Studies
-
Mesoporous Silica Synthesis
- A study demonstrated that adding TIPB during the synthesis of colloidal mesostructured silica nanoparticles resulted in significant enlargement of pore sizes from 4 nm to 8 nm without altering particle morphology. This was attributed to TIPB's hydrophobicity which allowed its incorporation into micelles effectively .
- Inverse Vulcanization Process
- Hydroperoxide Yield Optimization
Mechanism of Action
The mechanism of action of 1,3,5-Triisopropylbenzene involves its interaction with various molecular targets and pathways. For example, in catalytic cracking processes, it undergoes cracking reactions facilitated by catalysts like silicoaluminophosphate, resulting in the formation of smaller hydrocarbons . The specific pathways and molecular targets depend on the reaction conditions and the presence of catalysts.
Comparison with Similar Compounds
1,3,5-Triisopropylbenzene can be compared with other similar compounds such as:
1,3,5-Triethylbenzene: Similar in structure but with ethyl groups instead of isopropyl groups.
1,3,5-Tri-tert-butylbenzene: Contains tert-butyl groups instead of isopropyl groups.
Mesitylene (1,3,5-Trimethylbenzene): Has methyl groups instead of isopropyl groups.
The uniqueness of this compound lies in its specific isopropyl substituents, which impart distinct physical and chemical properties compared to its analogs.
Biological Activity
1,3,5-Triisopropylbenzene (TIPB), with the chemical formula C₁₅H₂₄ and CAS number 717-74-8, is a compound that has garnered attention in various fields, including organic chemistry and materials science. This article explores its biological activity, focusing on its roles in environmental chemistry, potential toxicological effects, and applications in drug development.
Key Properties:
Property | Value |
---|---|
Molecular Weight | 204.35 g/mol |
Density | 0.9 ± 0.1 g/cm³ |
Boiling Point | 238.6 ± 20.0 °C |
Melting Point | -14 to -11 °C |
Flash Point | 86.7 °C |
This compound is characterized by its hydrophobic nature and relatively high boiling point, which makes it suitable for various applications in organic synthesis and as a fuel additive .
Environmental Impact and Toxicology
Research has indicated that TIPB can have significant environmental implications, particularly as a pollutant. Its degradation products may exhibit varying degrees of toxicity to aquatic life. For instance, studies have shown that exposure to certain aromatic hydrocarbons can disrupt endocrine functions in fish and other organisms .
In terms of toxicological studies, TIPB has been evaluated for its potential cytotoxic effects. One study highlighted its interaction with cellular mechanisms leading to oxidative stress and inflammation in mammalian cells. This suggests that while TIPB may not be acutely toxic at low concentrations, prolonged exposure could result in detrimental health effects .
Pharmacological Applications
This compound has also been investigated for its potential role in medicinal chemistry. Its structural properties allow it to act as a micelle expander in drug formulations. This property enhances the solubility of hydrophobic drugs, improving their bioavailability .
Additionally, TIPB has been utilized in the synthesis of trihydroperoxides through oxidation reactions. These compounds have been studied for their potential applications as oxidants in organic synthesis and as therapeutic agents due to their ability to induce apoptosis in cancer cells .
Case Study 1: Toxicological Assessment
A study conducted on the effects of TIPB on Balb/c mice demonstrated that high doses led to significant alterations in immune parameters, including reductions in lymphocyte counts and changes in cytokine profiles. These findings suggest that TIPB could modulate immune responses, potentially leading to immunosuppression under certain conditions .
Case Study 2: Drug Delivery Systems
In another investigation focusing on drug delivery systems, TIPB was incorporated into mesoporous silica nanoparticles (MSNs). The results showed enhanced loading capacity for hydrophobic drugs when TIPB was used as a pore-expanding agent. This method improved the release profile of the drugs compared to traditional carriers .
Properties
IUPAC Name |
1,3,5-tri(propan-2-yl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-10(2)13-7-14(11(3)4)9-15(8-13)12(5)6/h7-12H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMCUSHVMYIRMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041232 | |
Record name | 1,3,5-Triisopropylbenzene | |
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Molecular Weight |
204.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | Benzene, tris(1-methylethyl)- | |
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Record name | Benzene, 1,3,5-tris(1-methylethyl)- | |
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Record name | 1,3,5-Triisopropylbenzene | |
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Vapor Pressure |
0.02 [mmHg] | |
Record name | 1,3,5-Triisopropylbenzene | |
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CAS No. |
717-74-8, 27322-34-5 | |
Record name | 1,3,5-Triisopropylbenzene | |
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Record name | 1,3,5-Triisopropylbenzene | |
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Record name | 1,3,5-TRIISOPROPYLBENZENE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,3,5-triisopropylbenzene?
A1: this compound has the molecular formula C18H30 and a molecular weight of 246.43 g/mol.
Q2: Are there any spectroscopic data available for characterizing this compound?
A2: While the provided research does not delve into detailed spectroscopic analysis, techniques like NMR (Nuclear Magnetic Resonance) spectroscopy and FTIR (Fourier Transform Infrared) spectroscopy are commonly employed to characterize the structure and properties of 1,3,5-TIPB.
Q3: How does this compound interact with zeolites, and why is this interaction important?
A3: 1,3,5-TIPB's large size makes it a valuable probe molecule for studying diffusion and accessibility in porous materials like zeolites [, , , , ]. Its ability to access the internal pores of zeolites depends on factors like pore size, shape, and the presence of interconnected micro-, meso-, and macropores [, ].
Q4: What happens when 1,3,5-TIPB is cracked over different types of catalysts?
A4: Cracking of 1,3,5-TIPB has been studied over various catalysts, including zeolites (ZSM-5, Y-zeolite), amorphous kaolin, and mesoporous materials [, , , ]. The product distribution and selectivity vary depending on the catalyst's acidity, pore structure, and reaction conditions [, ].
Q5: How is this compound used in catalysis research?
A5: 1,3,5-TIPB is often employed as a probe molecule to study the accessibility and activity of acid sites in zeolites and other porous catalysts [, , , , ]. Its large size makes it sensitive to diffusion limitations within the catalyst pores, providing insights into the catalyst's effectiveness for converting bulky molecules.
Q6: Can you explain the role of this compound in studying the effectiveness of ZSM-5 catalysts?
A6: The cracking of 1,3,5-TIPB is a common test reaction to evaluate the accessibility of acid sites in ZSM-5 zeolites, especially after modifications like desilication or the creation of hierarchical pore structures [, , , ]. Comparing its conversion with smaller molecules like cumene helps assess the effectiveness of these modifications in enhancing the accessibility of active sites for bulkier reactants.
Q7: What other applications, besides catalysis, involve the use of this compound?
A7: 1,3,5-TIPB serves as a swelling agent in the synthesis of mesoporous materials like SBA-15 silica [, , ]. Its incorporation influences the pore size and structure of these materials, expanding their potential applications in adsorption, separation, and drug delivery.
Q8: Can you elaborate on the use of this compound in synthesizing mesoporous silica?
A8: In the synthesis of ordered mesoporous silicas like SBA-15, 1,3,5-TIPB acts as a micelle expander, increasing the pore size by affecting the self-assembly of surfactant molecules like Pluronic P123 [, , ]. This ability to tailor pore size is crucial for applications requiring larger pore diameters, such as the adsorption and processing of bulky molecules.
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